2-(3-Bromo-5-methylphenyl)acetonitrile

Description

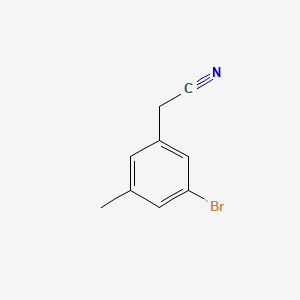

2-(3-Bromo-5-methylphenyl)acetonitrile (CAS: 871116-91-5) is an aromatic nitrile derivative with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . Its structure features a bromine atom at the 3-position and a methyl group at the 5-position of the benzene ring, attached to an acetonitrile moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing nitrile group and the steric/electronic effects of the bromine and methyl substituents.

Properties

IUPAC Name |

2-(3-bromo-5-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTDHAVSXUXSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)acetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like carbon tetrachloride or chloroform[2][2].

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Major Products

Substitution: Formation of 2-(3-substituted-5-methylphenyl)acetonitrile derivatives.

Reduction: Formation of 2-(3-Bromo-5-methylphenyl)ethylamine.

Oxidation: Formation of 2-(3-Bromo-5-methylphenyl)acetic acid.

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several brominated and substituted phenylacetonitriles. Key analogues include:

Electronic and Reactivity Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The methyl group in 2-(3-Bromo-5-methylphenyl)acetonitrile is weakly electron-donating, which slightly deactivates the aromatic ring compared to fluorine-substituted analogues (e.g., 2-(3-Bromo-4-fluorophenyl)acetonitrile). Fluorine’s strong electronegativity increases the ring’s susceptibility to electrophilic substitution but reduces nucleophilic attack .

- The trifluoroethoxy group in CAS 1797290-47-1 introduces significant electron-withdrawing effects, making the compound more reactive in cross-coupling reactions than the methyl-substituted analogue .

- In contrast, smaller substituents like fluorine (in 2-(3-Bromo-4-fluorophenyl)acetonitrile) allow for higher regioselectivity in catalytic reactions .

Biological Activity

2-(3-Bromo-5-methylphenyl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant studies that highlight its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results.

Efficacy Against Bacteria and Fungi

The minimum inhibitory concentration (MIC) values for this compound against selected microorganisms are summarized in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Candida albicans | 30 |

| Bacillus subtilis | 20 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases .

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to disrupt cellular processes in bacteria and fungi. It may inhibit protein synthesis or interfere with cell wall synthesis, leading to microbial cell death. Further studies are needed to clarify these pathways.

Case Studies and Research Findings

- Study on Antibacterial Properties : A study conducted by Pund et al. (2020) synthesized several derivatives of acetonitrile compounds, including this compound, and evaluated their antibacterial properties. The findings indicated that this compound exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.

- Antifungal Activity Assessment : Another research article highlighted the antifungal activity of the compound against Candida albicans. The study reported an MIC value of 30 µg/mL, suggesting moderate antifungal efficacy .

- Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicated that the presence of the bromine atom at the para position significantly enhances the antimicrobial activity compared to other halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.